6-Thiaspiro[4.5]decan-9-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thiaspiro[4.5]decan-9-aminehydrochloride is a chemical compound with the molecular formula C9H18ClNS and a molecular weight of 207.7639 This compound belongs to the class of spiro compounds, which are characterized by a unique structural motif where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 6-Thiaspiro[4.5]decan-9-aminehydrochloride can be achieved through various synthetic routes. One efficient method involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as the starting material . The synthesis typically involves multiple steps, including protection of hydroxyl groups, formation of the spiro ring, and introduction of the amine group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry and yield.
Analyse Chemischer Reaktionen
6-Thiaspiro[4.5]decan-9-aminehydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Thiaspiro[4.5]decan-9-aminehydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds. In biology, it serves as a potential ligand for studying enzyme-substrate interactions. In medicine, its unique structure makes it a candidate for drug development, particularly in the design of novel antibiotics and anticancer agents . Additionally, its industrial applications include its use as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Thiaspiro[4.5]decan-9-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the sulfur atom in the spiro ring can influence its reactivity and binding properties, making it a versatile compound for various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
6-Thiaspiro[4.5]decan-9-aminehydrochloride can be compared with other similar compounds, such as 6-amino-2-thiaspiro[3,3]heptane hydrochloride and 6-oxa-2-thiaspiro[4.5]decan-9-amine . These compounds share the spiro structural motif but differ in the size of the rings and the presence of additional functional groups. The unique combination of sulfur and amine groups in this compound distinguishes it from its analogs and contributes to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18ClNS |
---|---|
Molekulargewicht |
207.76 g/mol |
IUPAC-Name |
6-thiaspiro[4.5]decan-9-amine;hydrochloride |
InChI |
InChI=1S/C9H17NS.ClH/c10-8-3-6-11-9(7-8)4-1-2-5-9;/h8H,1-7,10H2;1H |
InChI-Schlüssel |
JCTPOLZDCNUTLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(CCS2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.